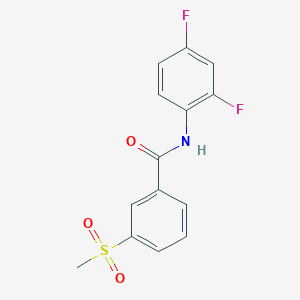

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZWWURGZDMEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide typically involves the reaction of 2,4-difluoroaniline with 3-methylsulfonylbenzoyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The process involves the formation of an amide bond between the amine group of 2,4-difluoroaniline and the acyl chloride group of 3-methylsulfonylbenzoyl chloride .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in drug discovery and development:

- Antibacterial Properties : N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide shows potential as an antibacterial agent. Its mechanism of action is thought to involve the inhibition of bacterial folic acid synthesis, similar to traditional sulfa drugs. The difluorophenyl group may enhance its lipophilicity and bioavailability compared to non-fluorinated analogs .

- Anticancer Activity : Computational studies have identified several druggable targets for this compound, including mTOR (mechanistic target of rapamycin), EGFR (epidermal growth factor receptor), iNOS (inducible nitric oxide synthase), MAP2K1 (mitogen-activated protein kinase), FGFR (fibroblast growth factor receptor), and TGFB1 (transforming growth factor beta 1). These targets are implicated in various cancers, suggesting that the compound may have therapeutic potential in oncology .

- Potential for Treating Parasitic Diseases : The compound has been explored for its efficacy against parasites such as those from the Leishmania genus. Its application in treating leishmaniasis highlights its versatility beyond antibacterial and anticancer roles .

Case Studies

Several studies have documented the biological activity of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide:

- Antibacterial Evaluation : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains. Minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as a new antibacterial agent.

- Computational Drug Design : Researchers employed molecular docking simulations to predict the binding affinity of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide with target proteins involved in cancer pathways. These studies provided insights into its mechanism of action and helped identify optimal structural modifications for enhanced efficacy.

- In Vivo Studies : Preliminary animal studies suggested that the compound could reduce tumor growth in models of cancer, further supporting its potential use in therapeutic applications.

Summary Table of Biological Activities

| Activity Type | Target Organism/Pathway | Observations |

|---|---|---|

| Antibacterial | Various bacterial strains | Significant inhibition observed (MIC comparable to antibiotics) |

| Anticancer | mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 | Potential therapeutic targets identified |

| Antiparasitic | Leishmania species | Efficacy noted in treating leishmaniasis |

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR). These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues: Fluorinated Benzamides

Fluorinated benzamides exhibit variations in fluorine substitution patterns, which significantly influence molecular geometry and crystal packing. Key comparisons include:

Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide)

- Substituents : 2,4-Difluorophenyl (amide nitrogen) and 2-fluoro (benzamide ring).

- Structural Features :

- Significance: Demonstrates how minor positional changes in fluorine substituents minimally affect core molecular geometry but alter intermolecular interactions.

Tri-Fluorinated Benzamides (C₁₃H₈F₃O₁N₁)

- Examples : Fo23 and Fo24 are rare tri-fluorinated benzamides archived in the Cambridge Structural Database (CSD).

- Comparison: Chloro-derivatives (e.g., CANYAV, CANYEZ) are more common, with 10 CSD entries, suggesting fluorinated analogs are understudied . Di-fluorinated analogs (e.g., diflufenican, N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) prioritize pyridinecarboxamide over sulfonyl groups, altering biological activity .

Table 1: Structural Comparison of Fluorinated Benzamides

| Compound | Substituents | RMSD (Å) | Key Interactions | Reference |

|---|---|---|---|---|

| Fo24 | 2,4-F₂Ph, 2-F | 0.02 | N–H···O, C–H···F | |

| Fo23 | 2,3-F₂Ph, 2-F | - | Similar to Fo24 | |

| Diflufenican | 2,4-F₂Ph, pyridinecarboxamide | - | Not reported |

Sulfonyl-Containing Analogues

Sulfonyl groups influence electronic properties and steric effects. Key examples include:

N-(2,4-Difluorophenyl)-3-(Pyrrolidin-1-ylsulfonyl)benzamide

- Substituents : Pyrrolidinylsulfonyl (3-position) and 2,4-difluorophenyl.

- Methanesulfonyl’s smaller size may favor tighter molecular packing and stronger hydrogen bonds.

Table 2: Sulfonyl-Containing Analogues

| Compound | Sulfonyl Group | Biological Activity | Reference |

|---|---|---|---|

| Target Compound | Methanesulfonyl | Undetermined | - |

| Pyrrolidinylsulfonyl Analog | Pyrrolidinylsulfonyl | Undetermined |

Chloro- and Mixed Halogen Derivatives

Biological Activity

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article summarizes its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide features a difluorinated phenyl group and a methanesulfonyl functional group attached to a benzamide structure. The presence of fluorine atoms often enhances the biological activity of organic compounds by increasing lipophilicity and modulating receptor interactions.

The compound's mechanism primarily involves interaction with various molecular targets implicated in cancer pathways. Notably, it has been shown to inhibit the mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR), both of which are critical in tumor growth and proliferation:

- mTOR : A central regulator of cell growth and metabolism, mTOR is often overactive in cancers. Inhibition can lead to reduced tumor cell proliferation.

- EGFR : Frequently mutated in various cancers, targeting EGFR can disrupt signaling pathways that promote cancer cell survival.

Anticancer Properties

Recent studies have demonstrated that N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide exhibits significant anticancer activity across several cancer cell lines:

| Cancer Type | GI50 (µM) | TGI (µM) |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 1.12 - 3.95 | 3.72 - 16.60 |

| Leukemia | 1.20 - 3.10 | 3.90 - 12.70 |

| Melanoma | 1.45 - 3.59 | Not specified |

| Renal Cancer | 1.38 - 3.40 | 4.84 - 13.70 |

These values indicate the concentration required to inhibit cell growth by 50% (GI50) and total growth inhibition (TGI), demonstrating its potency against these malignancies .

Cytotoxicity and Selectivity

The compound shows selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment. The selectivity is attributed to differential expression of the targeted receptors in cancerous tissues compared to normal tissues.

Case Studies

Several case studies have highlighted the effectiveness of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide in preclinical settings:

- NSCLC Study : In vitro experiments using NSCLC cell lines revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G1 phase, indicating its potential as a therapeutic agent for lung cancer.

- Leukemia Trials : A series of trials demonstrated that this compound could enhance the efficacy of existing leukemia treatments when used in combination therapy, leading to improved survival rates in animal models.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide, and how can reaction parameters be optimized?

Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3-methanesulfonylbenzoic acid with 2,4-difluoroaniline via activating agents (e.g., HATU, DCC) in anhydrous solvents like DMF or THF under inert atmosphere.

- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane.

- Key Parameters : Temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:acid), and catalyst selection (e.g., DMAP for enhanced reactivity). Yield optimization requires iterative adjustments to solvent polarity and reaction time .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm substitution patterns (e.g., fluorine positions on the phenyl ring) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 325.06) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential inhalation hazards from fine powders.

- Storage : In airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s physicochemical properties and bioactivity?

- Electron-Withdrawing Effects : The 2,4-difluorophenyl group enhances metabolic stability by reducing oxidative metabolism.

- Solubility : Methanesulfonyl groups improve aqueous solubility compared to unsubstituted benzamides.

- Structure-Activity Relationship (SAR) : Fluorine atoms at ortho and para positions increase binding affinity to target enzymes (e.g., kinase inhibitors) via hydrophobic interactions .

Q. What crystallographic data or computational models are available to predict molecular interactions?

- Single-Crystal X-ray Diffraction : Data from analogous compounds (e.g., N-(4-methylphenylsulfonyl)-3-nitro-benzamide) reveal planar benzamide cores and dihedral angles (e.g., 15–25° between phenyl rings), critical for docking studies .

- Density Functional Theory (DFT) : Predicts electrostatic potential surfaces, highlighting nucleophilic regions (e.g., sulfonamide oxygen) for covalent bonding .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioassay results)?

- Controlled Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.

- Orthogonal Validation : Cross-verify bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Meta-Analysis : Compare datasets from structurally similar sulfonamides (e.g., N-(2-chlorophenyl) derivatives) to identify trends in potency .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during scale-up synthesis?

Q. How can researchers address solubility limitations in in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle Formulations : Encapsulate the compound in PEGylated liposomes for enhanced cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.